molecular formula C21H15Cl2FN4O2 B2697724 2-(2,4-Dichlorophenyl)-5-(4-(2-fluorobenzoyl)piperazin-1-yl)oxazole-4-carbonitrile CAS No. 946378-21-8

2-(2,4-Dichlorophenyl)-5-(4-(2-fluorobenzoyl)piperazin-1-yl)oxazole-4-carbonitrile

Cat. No.: B2697724
CAS No.: 946378-21-8
M. Wt: 445.28
InChI Key: BIQHNFKXQDLIHY-UHFFFAOYSA-N
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Description

2-(2,4-Dichlorophenyl)-5-(4-(2-fluorobenzoyl)piperazin-1-yl)oxazole-4-carbonitrile is a useful research compound. Its molecular formula is C21H15Cl2FN4O2 and its molecular weight is 445.28. The purity is usually 95%.
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Scientific Research Applications

Synthesis and Antimicrobial Activities

Research has led to the development of novel compounds including triazole derivatives, which show promise in antimicrobial applications. For instance, Bektaş et al. (2007) synthesized novel 1,2,4-triazole derivatives, exploring their antimicrobial activities against various microorganisms. Similarly, Deshmukh et al. (2017) focused on synthesizing new 1,3,4-thiadiazoles, 1,2,4-triazoles, and 1,3,4-oxadiazoles containing the piperazine nucleus, which exhibited moderate activity towards Bacillus Subtilis and Escherichia Coli, indicating their potential in combating bacterial infections (Bektaş, H., Karaali, N., Sahin, D., Demirbaş, A., Karaoglu, S., & Demirbas, N., 2007); (Deshmukh, R., Karale, B., Akolkar, H., & Randhavane, P., 2017).

Anticancer Activity and Molecular Docking

Mehta et al. (2019) synthesized a series of acetamide derivatives, evaluating them for their antimicrobial and anticancer activities. Their findings, supported by molecular docking studies, suggest that some compounds exhibit significant activity, highlighting the therapeutic potential of these derivatives in cancer treatment (Mehta, S., Kumar, S., Marwaha, R., Narasimhan, B., Ramasamy, K., Lim, S., Shah, S. A., & Mani, V., 2019).

Structural and Solubility Studies

The structural analysis and solubility of related compounds, such as those studied by Volkova et al. (2020), provide critical insights into the physicochemical properties that influence the biological activity and bioavailability of potential antifungal compounds. These studies contribute to a deeper understanding of how structural modifications can enhance therapeutic efficacy (Volkova, T., Levshin, I., & Perlovich, G., 2020).

Biological Evaluation and Drug Design

Further research into the synthesis and biological evaluation of novel derivatives highlights the ongoing efforts to develop more effective antimicrobial agents. For example, Gadakh et al. (2010) synthesized fluorine-containing pyrazoles and evaluated their antibacterial activity, demonstrating the potential of these compounds in addressing antibiotic resistance (Gadakh, A. V., Pandit, C., Rindhe, S. S., & Karale, B., 2010).

Properties

IUPAC Name

2-(2,4-dichlorophenyl)-5-[4-(2-fluorobenzoyl)piperazin-1-yl]-1,3-oxazole-4-carbonitrile
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H15Cl2FN4O2/c22-13-5-6-14(16(23)11-13)19-26-18(12-25)21(30-19)28-9-7-27(8-10-28)20(29)15-3-1-2-4-17(15)24/h1-6,11H,7-10H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BIQHNFKXQDLIHY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1C2=C(N=C(O2)C3=C(C=C(C=C3)Cl)Cl)C#N)C(=O)C4=CC=CC=C4F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H15Cl2FN4O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

445.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.